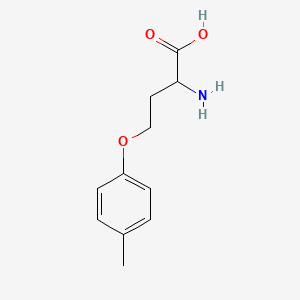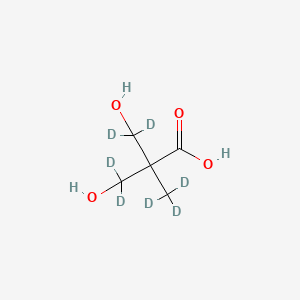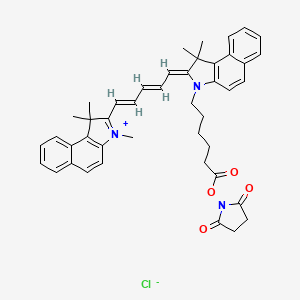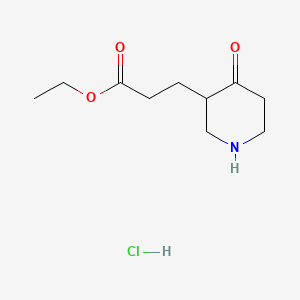
Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride typically involves the reaction of ethyl 3-bromopropanoate with 4-oxopiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the ethyl 3-bromopropanoate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-oxopiperidin-1-yl)propanoate: Similar in structure but with a different position of the ketone group.
Methyl 3-(4-oxopiperidin-3-yl)propanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of compounds with potential therapeutic applications .
Properties
Molecular Formula |
C10H18ClNO3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
ethyl 3-(4-oxopiperidin-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-14-10(13)4-3-8-7-11-6-5-9(8)12;/h8,11H,2-7H2,1H3;1H |
InChI Key |
YEGSJALWLKMGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CNCCC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


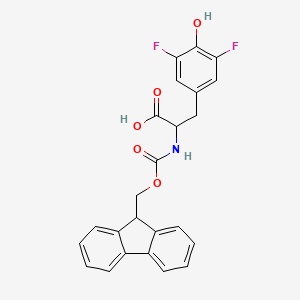
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
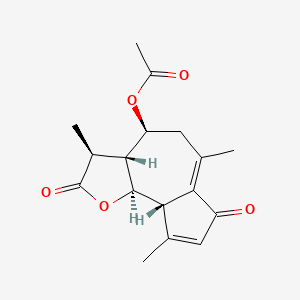
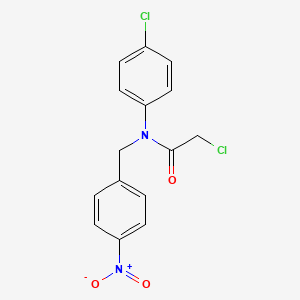
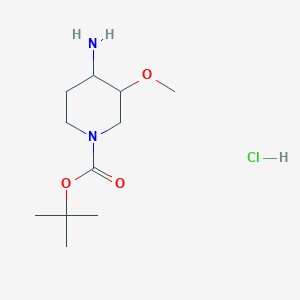
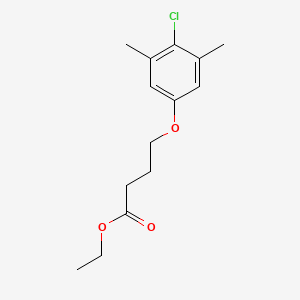

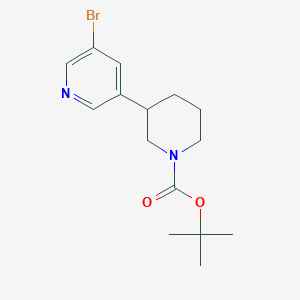
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
